molecular formula C11H17BN2O3 B15280211 3-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridazine

3-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridazine

Cat. No.: B15280211
M. Wt: 236.08 g/mol
InChI Key: HBCFWSVVCLCTDP-UHFFFAOYSA-N
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Description

3-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine is a boronate ester-functionalized heterocyclic compound. Its structure features a pyridazine core substituted at the 3-position with a methoxy group and at the 6-position with a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). This compound is of significant interest in medicinal chemistry and materials science due to its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone method for constructing biaryl and heteroaryl frameworks .

Properties

Molecular Formula

C11H17BN2O3

Molecular Weight

236.08 g/mol

IUPAC Name

3-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine

InChI

InChI=1S/C11H17BN2O3/c1-10(2)11(3,4)17-12(16-10)8-6-7-9(15-5)14-13-8/h6-7H,1-5H3

InChI Key

HBCFWSVVCLCTDP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NN=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridazine typically involves the borylation of a pyridazine derivative. One common method is the palladium-catalyzed cross-coupling reaction between a halogenated pyridazine and bis(pinacolato)diboron. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The use of automated systems for reagent addition and product isolation also enhances the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridazine involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine with structurally related boronate esters, focusing on substituent effects, reactivity, and applications.

Compound Name Core Structure Substituent(s) Molecular Weight Key Reactivity/Applications References
This compound Pyridazine 3-OCH₃, 6-Bpin 263.1* Suzuki coupling; drug intermediate with improved solubility due to methoxy group
3-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine Pyridazine 3-Cl, 6-Bpin 267.5 Electron-withdrawing Cl enhances electrophilic substitution; intermediate for agrochemicals
2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Pyridine 2-OCH₃, 6-Bpin 235.1 Lower reactivity in cross-coupling due to pyridine’s electronic structure vs. pyridazine
3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,5-a]pyridine Imidazo-pyridine 3-CH₃, 6-Bpin 245.1 Fused-ring system enhances π-stacking; potential use in optoelectronics
3,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine Pyridazine 3,6-Cl₂, 4-Bpin 275.0 Steric hindrance from Cl₂ limits coupling efficiency; niche applications in polymer chemistry

*Calculated based on molecular formula C₁₁H₁₆BN₃O₃.

Key Comparative Insights:

Substituent Effects on Reactivity

  • Electron-Donating Groups (e.g., OCH₃): The methoxy group in the target compound enhances solubility and may activate the pyridazine ring toward electrophilic substitution compared to electron-withdrawing groups like Cl .
  • Heterocyclic Core Differences: Pyridazine (two adjacent N atoms) exhibits distinct electronic properties vs. pyridine (one N atom), influencing cross-coupling rates. For example, pyridazine derivatives generally show higher reactivity in Suzuki-Miyaura reactions than pyridine analogs .

Structural Modifications

  • Fused-Ring Systems (e.g., Imidazo-pyridine): Compounds like 3-Methyl-6-Bpin-imidazo[1,5-a]pyridine exhibit extended conjugation, making them suitable for applications requiring charge transport, such as organic semiconductors .
  • Steric Hindrance: Dichloro-substituted derivatives (e.g., 3,6-Dichloro-4-Bpin-pyridazine) face reduced coupling efficiency due to steric and electronic effects, limiting their utility in high-yield syntheses .

Synthetic Utility

  • The target compound’s methoxy group allows for post-functionalization (e.g., demethylation to hydroxyl derivatives), broadening its applicability in drug discovery .
  • Chloro-substituted analogs (e.g., 3-Chloro-6-Bpin-pyridazine) serve as versatile intermediates for further halogen exchange or nucleophilic aromatic substitution .

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